3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide
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Overview
Description
3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide is a complex organic compound that features a bromine atom, a benzamide group, and an oxazolo[5,4-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amide formation. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-efficiency and scalability, often involving rigorous purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide or halogenating agents. The reaction conditions typically involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative. Substitution reactions could result in various substituted benzamides or oxazolo[5,4-b]pyridine derivatives.
Scientific Research Applications
3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent or drug candidate.
Industry: It could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3,5-dichlorophenyl)benzamide: Another brominated benzamide with different substituents on the aromatic ring.
3-bromo-N-(4-methylphenyl)benzamide: A similar compound with a methyl group instead of the oxazolo[5,4-b]pyridine moiety.
Uniqueness
3-bromo-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. Its structure allows for diverse interactions and applications in various fields of research.
Properties
IUPAC Name |
3-bromo-N-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O2/c1-12-16(23-18(25)14-8-5-9-15(21)10-14)11-17-20(22-12)26-19(24-17)13-6-3-2-4-7-13/h2-11H,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZVVLZRICKCBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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